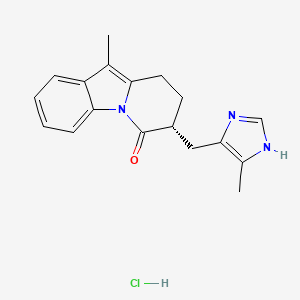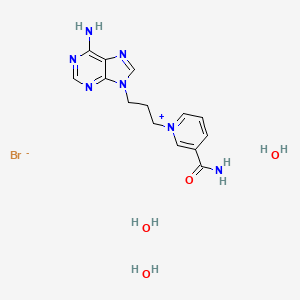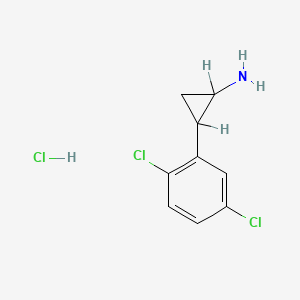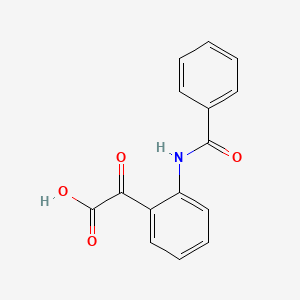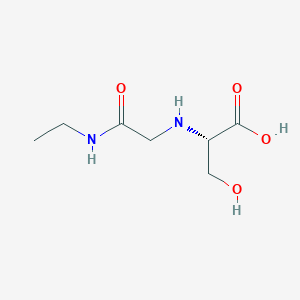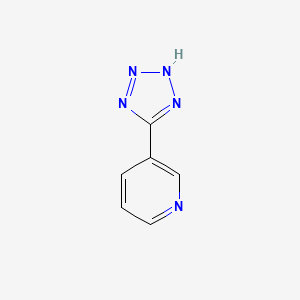
3-(2H-tetrazol-5-yl)pyridine
Overview
Description
3-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound with the molecular formula C6H5N5. It consists of a pyridine ring substituted with a tetrazole group at the 3-position.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to be active ingredients in modern medicines and components of energy-saturated systems and functional materials .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets , which could potentially lead to changes in the target’s function.
Biochemical Pathways
These species then undergo conjugation transformations by a variety of pathways .
Result of Action
It’s known that tetrazole derivatives can exhibit fine activity against certain cell lines .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-tetrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine-3-carbonitrile with sodium azide in the presence of a catalyst, such as copper sulfate, to form the tetrazole ring . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include substituted pyridines, reduced tetrazole derivatives, and various functionalized heterocycles .
Scientific Research Applications
3-(2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-5-yl)pyridine
- 5-(3-pyridyl)-1H-tetrazole
- 3-(1’H-tetrazol-5’-yl)pyridine
Comparison
Compared to similar compounds, 3-(2H-tetrazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the tetrazole ring on the pyridine ring can affect the compound’s ability to interact with different molecular targets, making it a valuable scaffold for drug discovery and materials science .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHDFHDDVELCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186227 | |
| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3250-74-6 | |
| Record name | 3-(2H-Tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3250-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003250746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Pyridyl)tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2H-tetrazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-PYRIDYL)TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC84PPS834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(2H-tetrazol-5-yl)pyridine an interesting ligand for coordination chemistry?
A1: this compound is a heterocyclic compound featuring both a pyridine ring and a tetrazole ring. This structure enables it to act as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. [, , ] In the provided research, it specifically coordinates through the nitrogen atoms, creating stable complexes with various transition metals like copper(II), zinc(II), and manganese(II). [, , ]
Q2: How does the coordination of this compound differ across the studied metal complexes?
A2: While this compound consistently coordinates through nitrogen atoms, the specific binding mode and resulting geometry vary depending on the metal ion:
- Copper(II) Complex: In diaquadichlorido[5-(3-pyridinio)tetrazolato-κN2]copper(II) dihydrate, the copper ion is hexacoordinated, forming a distorted octahedral geometry. [] Two nitrogen atoms from two separate this compound ligands, two chloride ions, and two water molecules complete the coordination sphere. []
- Zinc(II) Complex: In tetraaquabis[5-(3-pyridyl)tetrazolido-κN5]zinc(II) tetrahydrate, the zinc ion exhibits a slightly distorted octahedral geometry. [] Here, two this compound ligands coordinate through their pyridine nitrogen atoms, and four water molecules occupy the remaining positions. []
- Manganese(II) Complex: Similar to the zinc complex, tetraaquabis[5-(pyridin-3-yl)tetrazolido-κN5]manganese(II) tetrahydrate features a slightly distorted octahedral geometry around the manganese ion. [] Two this compound ligands bind through their pyridine nitrogen atoms, and four water molecules complete the coordination. []
Q3: What role do hydrogen bonds play in the crystal structures of these metal complexes?
A3: Hydrogen bonding plays a crucial role in determining the solid-state structures of these complexes. In all three cases, the complexes are linked into extended networks:
- Copper(II) Complex: N—H⋯N, O—H⋯N, O—H⋯O, and O—H⋯Cl hydrogen bonds connect the molecules into two-dimensional sheets. []
- Zinc(II) and Manganese(II) Complexes: Both complexes utilize O—H⋯O and O—H⋯N hydrogen bonds to create three-dimensional network structures. [, ] These interactions involve the tetrazole groups, coordinated water molecules, and solvent water molecules. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.2.1]octane](/img/structure/B1196540.png)
